molecular formula C8H6F5NO B6207657 [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol CAS No. 2703779-84-2

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol

Cat. No.: B6207657
CAS No.: 2703779-84-2
M. Wt: 227.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is a fluorinated organic compound with the molecular formula C8H6F5NO. It is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group and a methanol group.

Properties

CAS No.

2703779-84-2

Molecular Formula

C8H6F5NO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-pyridylmagnesium bromide with pentafluoroethyl iodide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]carboxylic acid, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
  • [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]carboxylic acid
  • [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]amine

Uniqueness

Compared to similar compounds, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentafluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.